2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid
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Overview
Description
2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid typically involves the condensation of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Explored for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazothiazole derivative used as an immunomodulator.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole core.
Uniqueness
2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid is unique due to its specific substitution pattern on the imidazo[2,1-b]thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H14N2O4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-4-3-9(5-13(12)21-2)11-7-17-10(6-14(18)19)8-22-15(17)16-11/h3-5,7-8H,6H2,1-2H3,(H,18,19) |
InChI Key |
KMGIKWVWCRMJKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O)OC |
Origin of Product |
United States |
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